(3R,10R,14aS)-AZD4625

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C24H21ClF2N4O3 |

|---|---|

分子量 |

486.9 g/mol |

IUPAC 名称 |

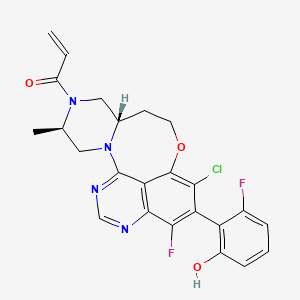

1-[(4R,7S)-12-chloro-14-fluoro-13-(2-fluoro-6-hydroxyphenyl)-4-methyl-10-oxa-2,5,16,18-tetrazatetracyclo[9.7.1.02,7.015,19]nonadeca-1(18),11,13,15(19),16-pentaen-5-yl]prop-2-en-1-one |

InChI |

InChI=1S/C24H21ClF2N4O3/c1-3-16(33)30-10-13-7-8-34-23-19-22(28-11-29-24(19)31(13)9-12(30)2)21(27)18(20(23)25)17-14(26)5-4-6-15(17)32/h3-6,11-13,32H,1,7-10H2,2H3/t12-,13+/m1/s1 |

InChI 键 |

KYVBBJIEKCCZTM-OLZOCXBDSA-N |

手性 SMILES |

C[C@@H]1CN2[C@@H](CCOC3=C(C(=C(C4=C3C2=NC=N4)F)C5=C(C=CC=C5F)O)Cl)CN1C(=O)C=C |

规范 SMILES |

CC1CN2C(CCOC3=C(C(=C(C4=C3C2=NC=N4)F)C5=C(C=CC=C5F)O)Cl)CN1C(=O)C=C |

产品来源 |

United States |

Foundational & Exploratory

(3R,10R,14aS)-AZD4625: A Comprehensive Technical Guide to its Use as a Negative Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for targeted cancer therapies, the development of specific and potent inhibitors is paramount. AZD4625 has emerged as a selective, irreversible, and covalent allosteric inhibitor of the KRAS G12C mutant protein, a key driver in several cancers. To rigorously validate the on-target effects of AZD4625, its inactive enantiomer, (3R,10R,14aS)-AZD4625, serves as an essential negative control. This technical guide provides an in-depth overview of this compound, its lack of biological activity, and detailed experimental protocols for its use in validating the specific inhibitory effects of AZD4625.

The Role of Enantiomers in Drug Development

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. While they share the same chemical formula and connectivity, their three-dimensional arrangement differs. This seemingly subtle difference can have profound implications for their biological activity, as molecular targets such as enzymes and receptors are often highly stereoselective. In the case of AZD4625, the (3S,10S,14aR) enantiomer is the biologically active form that covalently binds to the cysteine residue of KRAS G12C.[1] Conversely, the (3R,10R,14aS) enantiomer is designed to be biologically inactive, making it an ideal tool for control experiments.

Lack of Biological Activity of this compound

The utility of this compound as a negative control stems from its inability to inhibit the KRAS G12C protein and its downstream signaling pathways. This lack of activity has been demonstrated in various biochemical and cellular assays.

Biochemical Inertness

This compound exhibits a significant lack of inhibitory activity against the KRAS G12C protein in biochemical assays. This is in stark contrast to the potent inhibition observed with the active enantiomer, AZD4625.

| Compound | KRAS G12C Biochemical IC50 (nM) |

| AZD4625 | 3 |

| This compound | >10,000 |

Table 1: Comparative biochemical inhibition of KRAS G12C by AZD4625 and its inactive enantiomer. Data represents the half-maximal inhibitory concentration (IC50) from a biochemical assay.

Ineffectiveness in Cellular Assays

The inactivity of this compound extends to cellular contexts. In cell lines harboring the KRAS G12C mutation, the inactive enantiomer fails to inhibit downstream signaling pathways and does not affect cell proliferation, further validating the specific on-target activity of AZD4625.

Signaling Pathway Inhibition:

Treatment of KRAS G12C mutant cells with AZD4625 leads to a marked reduction in the phosphorylation of downstream effectors in the MAPK (p-ERK) and PI3K (p-AKT) pathways. In contrast, this compound does not elicit these effects, demonstrating its inability to engage and inhibit KRAS G12C within a cellular environment.

Anti-proliferative Activity:

The anti-proliferative effects of AZD4625 are specific to its active enantiomer. As shown in the table below, this compound shows no significant anti-proliferative activity in KRAS G12C mutant cell lines.

| Cell Line | KRAS Status | AZD4625 GI50 (nM) | This compound GI50 (nM) |

| NCI-H358 | G12C | 4.1 | >10,000 |

| MIA PaCa-2 | G12C | 10 | >10,000 |

| NCI-H2122 | G12C | 8 | >10,000 |

| A549 | G12S | >10,000 | >10,000 |

| PC-9 | WT | >10,000 | >10,000 |

Table 2: Comparative anti-proliferative activity (GI50) of AZD4625 and its inactive enantiomer in various cancer cell lines. GI50 represents the concentration required to inhibit cell growth by 50%.[2]

Experimental Protocols

To ensure the rigorous validation of AZD4625's specificity, the following experimental protocols are recommended for use with this compound as a negative control.

KRAS G12C Biochemical Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against KRAS G12C.

Materials:

-

Recombinant KRAS G12C protein

-

BODIPY-FL-GTP

-

SOS1 protein

-

Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP, pH 7.4)

-

Test compounds (AZD4625 and this compound) dissolved in DMSO

-

384-well plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add KRAS G12C protein to the wells of a 384-well plate.

-

Add the diluted test compounds to the wells and incubate for a specified time (e.g., 60 minutes) at room temperature to allow for covalent binding.

-

Initiate the nucleotide exchange reaction by adding a mixture of BODIPY-FL-GTP and SOS1.

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes).

-

Measure the fluorescence polarization of each well using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to DMSO-treated controls.

-

Determine the IC50 values by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay (e.g., CellTiter-Glo®)

Objective: To assess the anti-proliferative effects of test compounds on cancer cell lines.

Materials:

-

KRAS G12C mutant and wild-type cell lines

-

Complete cell culture medium

-

Test compounds (AZD4625 and this compound) dissolved in DMSO

-

96-well clear bottom white plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Treat the cells with the diluted compounds and a DMSO vehicle control.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Allow the plates to equilibrate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent growth inhibition relative to DMSO-treated controls and determine the GI50 values.

Western Blotting for Signaling Pathway Analysis

Objective: To evaluate the effect of test compounds on the phosphorylation of downstream signaling proteins.

Materials:

-

KRAS G12C mutant cell line

-

Complete cell culture medium

-

Test compounds (AZD4625 and this compound) dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with the test compounds at a specified concentration (e.g., 1 µM) for a defined time period (e.g., 2 hours).

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizing the KRAS G12C Signaling Pathway and Experimental Workflow

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

Conclusion

The use of this compound as a negative control is indispensable for the rigorous evaluation of the selective KRAS G12C inhibitor, AZD4625. By demonstrating the clear disparity in biochemical and cellular activity between the two enantiomers, researchers can confidently attribute the observed anti-cancer effects of AZD4625 to its specific on-target inhibition of KRAS G12C. This technical guide provides the necessary data, protocols, and conceptual framework to effectively utilize this compound in preclinical drug development and cancer research.

References

AZD4625: A Deep Dive into its Mechanism of Action Against KRAS G12C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of AZD4625, a potent and selective inhibitor of the KRAS G12C mutation. We will delve into its molecular interactions, downstream signaling effects, and preclinical efficacy, presenting key data in a structured format. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to facilitate a thorough understanding of this promising therapeutic agent.

Core Mechanism of Action: Covalent Inhibition of KRAS G12C

AZD4625 is an orally active, irreversible, and covalent allosteric inhibitor that specifically targets the KRAS G12C mutant protein.[1] The underlying principle of its action lies in its ability to selectively bind to the cysteine residue at position 12 of the KRAS protein, a mutation present in a significant subset of non-small cell lung cancers and other solid tumors.[2][3] This covalent modification traps the KRAS G12C protein in an inactive, GDP-bound state.[3] By locking KRAS in this "off" state, AZD4625 effectively prevents the downstream signaling cascades that drive tumor cell proliferation and survival.[4][5]

Crucially, AZD4625 exhibits high selectivity for the KRAS G12C mutant, with no significant binding or inhibition of wild-type RAS or other RAS isoforms.[1][2][6] This specificity is attributed to the unique binding pocket created by the G12C mutation in the switch-II region of the KRAS protein.[3]

Impact on Downstream Signaling Pathways

The constitutive activation of KRAS G12C leads to the persistent stimulation of multiple downstream effector pathways, most notably the MAPK (RAS-RAF-MEK-ERK) and PI3K (phosphoinositide 3-kinase) pathways. AZD4625's inhibition of KRAS G12C leads to a robust and sustained suppression of these critical signaling networks.

MAPK Pathway Inhibition

Preclinical studies have demonstrated that AZD4625 treatment leads to a significant reduction in the phosphorylation of key components of the MAPK pathway.[4] Kinetic analyses show that maximal cellular binding of AZD4625 to KRAS G12C occurs within 3 hours of treatment, coinciding with a near-complete inhibition of MAPK pathway signaling, as evidenced by decreased levels of phosphorylated CRAF (pCRAF), MEK (pMEK), ERK (pERK), and RSK90 (p-RSK90).[2][4] This blockade of the MAPK cascade is a primary driver of the anti-proliferative and pro-apoptotic effects of AZD4625.[4]

PI3K Pathway Inhibition

In addition to its profound effects on the MAPK pathway, AZD4625 also modulates the PI3K signaling cascade. Inhibition of PI3K pathway biomarkers, such as phosphorylated AKT (pAKT) and S6 ribosomal protein (pS6), is observed following treatment with AZD4625, although this effect is typically seen at later time points (around 16 hours) compared to MAPK pathway inhibition.[2][4] The suppression of the PI3K pathway further contributes to the induction of apoptosis and cell cycle arrest in KRAS G12C mutant cells.[4]

Preclinical Efficacy: In Vitro and In Vivo Evidence

The potent and selective mechanism of action of AZD4625 translates into significant anti-tumor activity in a range of preclinical models.

In Vitro Activity

In cellular assays, AZD4625 demonstrates potent inhibition of KRAS G12C-mutant cancer cell growth with an IC50 of 3 nM.[1] Treatment of KRAS G12C cell lines, such as NCI-H358, with AZD4625 leads to a dose-dependent reduction in cell proliferation and the induction of apoptosis.[4] This anti-proliferative effect is dependent on the presence of the mutant cysteine-12 residue, highlighting the drug's specificity.[4]

In Vivo Activity

Oral administration of AZD4625 has shown significant anti-tumor efficacy in various in vivo models, including cell line-derived xenografts (CDX), patient-derived xenografts (PDX), and genetically engineered mouse models (GEMMs).[2][4][7] In xenograft models of KRAS G12C-mutant non-small cell lung cancer (NCI-H358 and NCI-H2122), daily oral dosing of AZD4625 resulted in a dose-dependent inhibition of tumor growth.[1][7] Furthermore, in a panel of KRAS G12C mutant PDX models, AZD4625 treatment led to sustained tumor regression in a subset of models.[5][8] The anti-tumor activity in vivo correlates with target engagement, as measured by a reduction in free KRAS G12C protein and modulation of downstream biomarkers like DUSP6 and FOSL1 mRNA.[2][4]

Quantitative Data Summary

| Parameter | Value | Cell Line/Model | Reference |

| IC50 (Functional Activity) | 0.003 µmol/L (3 nM) | Biochemical Assay | [1][3] |

| IC50 (p90RSK Phosphorylation) | 36 nM | NCI-H358 | [1] |

| Maximal Cellular Binding to KRAS G12C | ~3 hours | NCI-H358 | [2][4] |

| MAPK Pathway Inhibition Onset | ~3 hours | NCI-H358 | [2][4] |

| PI3K Pathway Inhibition Onset | ~16 hours | NCI-H358 | [2][4] |

| Apoptosis Induction Onset | ~16 hours | NCI-H358 | [2][4] |

| In Vivo Model | AZD4625 Dose | Outcome | Reference |

| NCI-H358 Xenograft | 100 mg/kg, p.o., daily | Significant tumor growth inhibition | [1] |

| NCI-H2122 Xenograft | 100 mg/kg, p.o., daily | Significant tumor growth inhibition | [1] |

| MIA PaCa-2 Xenograft | 100 mg/kg, p.o., daily | Significant tumor growth inhibition | [1] |

| KRAS G12C PDX Models | 100 mg/kg, p.o., daily | Sustained tumor regression in 33% (4/12) of models | [5][8][9] |

| KRAS G12C/Trp53-/- GEMM | 100 mg/kg, p.o., daily for 7 days | Significant reduction in lung tumor burden | [4] |

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: AZD4625 Mechanism of Action on the KRAS Signaling Pathway.

Caption: Experimental Workflow for Assessing AZD4625 Target Engagement.

Experimental Protocols

Cell Viability and Apoptosis Assays

-

Cell Lines: KRAS G12C mutant cell lines (e.g., NCI-H358) and KRAS wild-type cell lines are used.

-

Treatment: Cells are seeded in multi-well plates and treated with a dose range of AZD4625 for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using commercially available assays such as CellTiter-Glo® (Promega) which quantifies ATP levels.

-

Apoptosis Assessment: Apoptosis is quantified by measuring caspase-3/7 activity using assays like Caspase-Glo® 3/7 (Promega) or by flow cytometry analysis of Annexin V/Propidium Iodide stained cells.

Western Blotting for Pathway Analysis

-

Sample Preparation: Cells or tumor tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of KRAS pathway proteins (e.g., pERK, ERK, pAKT, AKT, pS6, S6).

-

Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., nude or SCID) are used.

-

Tumor Implantation: KRAS G12C mutant cells (e.g., NCI-H358, NCI-H2122) are subcutaneously injected into the flanks of the mice. For PDX models, tumor fragments are implanted.

-

Treatment: Once tumors reach a specified volume, mice are randomized into vehicle control and AZD4625 treatment groups. AZD4625 is typically administered orally once daily.

-

Efficacy Assessment: Tumor volume is measured regularly using calipers. Animal body weight is monitored as an indicator of toxicity.

-

Pharmacodynamic Analysis: At the end of the study or at specific time points, tumors are harvested for biomarker analysis (e.g., western blotting, mass spectrometry, qRT-PCR).

Mass Spectrometry for Target Engagement

-

Sample Preparation: Tumor lysates are prepared as described for western blotting.

-

Quantification: The amount of unbound (free) KRAS G12C protein is quantified by liquid chromatography-mass spectrometry (LC-MS). Synthetic stable isotope-coded peptides can be used as internal standards for accurate quantification.

-

Data Analysis: The percentage of target engagement is calculated by comparing the amount of free KRAS G12C in treated samples to that in vehicle-treated controls.

Resistance Mechanisms

While AZD4625 shows significant promise, primary and acquired resistance are potential clinical challenges. Studies in PDX models have indicated that not all KRAS G12C tumors respond to treatment.[5][8][10] One putative mechanism of primary resistance involves the mTOR signaling pathway.[5][8][9] In resistant models, there is less downregulation of MAPK and AKT/mTOR protein signals upon AZD4625 treatment, despite evidence of target engagement (decreased DUSP6 expression).[5][8] This suggests that some tumors may have pre-existing mechanisms to bypass the effects of KRAS G12C inhibition. Further research into combination therapies, for instance with inhibitors of receptor tyrosine kinases (RTKs) or SHP2, may help overcome these resistance mechanisms.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. AZD4625 is a Potent and Selective Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. AZD4625 is a Potent and Selective Inhibitor of KRASG12C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Modeling response to the KRAS-G12C inhibitor AZD4625 in KRASG12C NSCLC patient-derived xenografts reveals insights into primary resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modeling response to the KRAS-G12C inhibitor AZD4625 in KRAS G12C NSCLC patient-derived xenografts reveals insights into primary resistance mechanisms. | Read by QxMD [read.qxmd.com]

- 10. aacrjournals.org [aacrjournals.org]

Decoding Stereochemistry: A Technical Guide to AZD4625, the (3R,10R,14aS)-Configured KRAS G12C Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD4625 is a potent, selective, and orally bioavailable covalent inhibitor of the KRAS G12C mutant protein, a key driver in several forms of cancer. A critical aspect of this drug's design and efficacy lies in its specific three-dimensional atomic arrangement, or stereochemistry. This guide clarifies that AZD4625 is not structurally different from (3R,10R,14aS)-AZD4625; rather, the latter is the precise chemical descriptor for the single, highly active stereoisomer that constitutes the drug substance. The distinction between this specific isomer and other potential stereoisomers is crucial, as the (3R,10R,14aS) configuration is essential for optimal binding to the target protein and achieving therapeutic effect. This document provides a comprehensive overview of the structural importance of this specific stereoisomer, its mechanism of action, quantitative preclinical data, and detailed experimental protocols relevant to its characterization.

The Central Role of Stereochemistry: AZD4625 and Its (3R,10R,14aS) Configuration

In drug development, the spatial orientation of atoms within a molecule can dramatically influence its pharmacological properties. Molecules with the same chemical formula and connectivity but different 3D arrangements are known as stereoisomers.[1] These subtle structural differences can lead to significant variations in binding affinity, efficacy, and toxicity.[2]

AZD4625 is a chiral molecule with three stereocenters, giving rise to multiple possible stereoisomers. The designation (3R,10R,14aS) refers to the specific, absolute configuration at these chiral centers, which has been identified as the most potent inhibitor of KRAS G12C. The development of AZD4625 involved the synthesis and evaluation of different stereoisomers, with crystallographic analysis confirming that the (3R,10R,14aS) configuration provides the optimal geometry for binding to the allosteric switch-II pocket of the KRAS G12C protein.[3][4] This "enantio-preference" underscores the importance of precise stereochemical control in the design of targeted therapies.[3]

Mechanism of Action: Covalent Inhibition of KRAS G12C

AZD4625 functions as an irreversible, allosteric inhibitor of KRAS G12C. The KRAS protein is a small GTPase that acts as a molecular switch in cell signaling. In its active, GTP-bound state, it promotes cell growth and proliferation through downstream pathways. The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and uncontrolled cell signaling.[5]

AZD4625 selectively targets the inactive, GDP-bound state of KRAS G12C.[5] Its mechanism involves the formation of a covalent bond between the acrylamide "warhead" of the inhibitor and the thiol group of the mutant cysteine-12 residue.[5] This irreversible binding locks the KRAS G12C protein in its inactive conformation, preventing it from participating in nucleotide exchange and subsequent activation. By trapping KRAS G12C in this off-state, AZD4625 effectively shuts down the aberrant signaling that drives tumor growth.[5][6]

Downstream Signaling Pathway Inhibition

The constitutive activation of KRAS G12C leads to the hyperactivation of multiple downstream effector pathways, most notably the MAPK (RAF-MEK-ERK) and PI3K (PI3K-AKT-mTOR) pathways. AZD4625-mediated inhibition of KRAS G12C has been shown to suppress the phosphorylation of key proteins in both of these cascades, leading to cell cycle arrest and apoptosis in KRAS G12C-mutant cancer cells.[6]

Quantitative Data Summary

The preclinical data for AZD4625 demonstrates its high potency and selectivity for the KRAS G12C mutant. The tables below summarize key in vitro and in vivo activity metrics.

Table 1: In Vitro Potency and Cellular Activity of AZD4625

| Assay Type | Cell Line | Mutation Status | IC50 / GI50 (nM) | Reference |

| Biochemical Potency | - | KRAS G12C | 3 | [5] |

| Cellular Proliferation (2D) | NCI-H358 | KRAS G12C | 4.1 | [6] |

| MIA PaCa-2 | KRAS G12C | 8.0 | [6] | |

| NCI-H2122 | KRAS G12C | 6.0 | [6] | |

| A549 | KRAS G12S | >2500 | [5] | |

| PC-9 | KRAS WT | >2500 | [5] | |

| p90RSK Phosphorylation | NCI-H358 | KRAS G12C | 36 | [3] |

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.

Table 2: In Vivo Tumor Growth Inhibition by AZD4625

| Xenograft Model | Mutation Status | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition | Reference |

| NCI-H358 | KRAS G12C | 100 | Sustained tumor regression | [5] |

| NCI-H2122 | KRAS G12C | 100 | Significant inhibition | [5] |

| MIA PaCa-2 | KRAS G12C | 100 | Significant inhibition | [6] |

Experimental Protocols

The characterization of AZD4625 involves a suite of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.

Biochemical Potency Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to measure the binding affinity of inhibitors to their target proteins.

-

Principle: This assay measures the disruption of an interaction between the KRAS G12C protein and a binding partner (e.g., RAF-RBD) in the presence of an inhibitor. KRAS is typically tagged with a donor fluorophore (e.g., Terbium) and the binding partner with an acceptor fluorophore. When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. An effective inhibitor will prevent this interaction, leading to a decrease in the FRET signal.

-

Protocol Outline:

-

Recombinant, purified GDP-loaded KRAS G12C protein is incubated with a serial dilution of AZD4625 in an assay buffer.

-

A fluorescently-labeled GTP analog and a guanine nucleotide exchange factor (GEF) like SOS1 are added to initiate nucleotide exchange.

-

A binding partner, such as the RAS-binding domain (RBD) of cRAF, tagged with an acceptor fluorophore, is added.

-

Antibodies conjugated to the donor and acceptor fluorophores are added to detect the respective tags on KRAS and RBD-cRAF.

-

The reaction is incubated to allow for binding to reach equilibrium.

-

The plate is read on a TR-FRET-compatible microplate reader, and the signal is used to calculate the IC50 value for the inhibitor.

-

Cellular Target Engagement Assay (Mass Spectrometry)

This assay quantifies the extent to which AZD4625 covalently binds to KRAS G12C within a cellular environment.

-

Principle: The assay measures the amount of unbound KRAS G12C protein remaining in cells after treatment with the inhibitor. A decrease in the level of unbound protein directly correlates with target engagement.

-

Protocol Outline:

-

KRAS G12C mutant cells (e.g., NCI-H358) are treated with varying concentrations of AZD4625 for a specified time course.

-

Cells are harvested, and lysates are prepared. To control for loading, samples can be spiked with a known amount of lysate from cells grown in stable isotope-labeled media (SILAC).

-

KRAS protein is immunoprecipitated from the cell lysates using an anti-RAS antibody.

-

The immunoprecipitated protein is denatured, reduced, alkylated, and then digested into peptides using trypsin.

-

The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The amount of a specific KRAS G12C peptide (that does not contain the C12 residue) is quantified relative to a stable isotope-labeled internal standard peptide.

-

Target engagement is calculated as the percentage reduction in the unbound KRAS G12C peptide signal in treated samples compared to vehicle-treated controls.[5]

-

Conclusion

AZD4625 is a highly specific and potent covalent inhibitor of KRAS G12C, and its therapeutic activity is intrinsically linked to its precise (3R,10R,14aS) stereochemical configuration. This guide has clarified that AZD4625 and this compound are one and the same, with the latter term providing the definitive structural description. The preference for this single isomer was determined through rigorous preclinical evaluation, highlighting the critical role of stereochemistry in modern drug design. By irreversibly locking KRAS G12C in an inactive state, AZD4625 effectively inhibits downstream pro-survival signaling pathways, demonstrating significant anti-tumor activity in preclinical models. The data and protocols presented herein provide a technical foundation for researchers and drug development professionals working with this important class of targeted cancer therapies.

References

Introduction to AZD4625 and KRAS G12C

An In-depth Technical Guide to the Binding Affinity and Mechanism of Action of AZD4625, a KRAS G12C Inhibitor

This technical guide provides a comprehensive overview of the binding characteristics, mechanism of action, and experimental evaluation of AZD4625, a potent and selective covalent inhibitor of the KRAS G12C mutant protein. The information is intended for researchers, scientists, and professionals in the field of drug development and oncology.

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers.[1] The KRAS G12C mutation, where glycine at codon 12 is substituted with cysteine, is particularly prevalent in non-small cell lung cancer, as well as colorectal and pancreatic cancers.[2][3][4] This mutation impairs the protein's ability to hydrolyze GTP, locking it in a constitutively active, signal-transmitting state.[2]

AZD4625 is an orally bioavailable, selective, and irreversible covalent inhibitor specifically designed to target the KRAS G12C mutant.[3][5] It functions as an allosteric inhibitor, binding to a novel pocket in the switch-II region of KRAS G12C.[2] This action traps the protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and inhibiting oncogenic signaling.[2][6]

Quantitative Binding and Activity Data

AZD4625 demonstrates high potency against KRAS G12C in various biochemical and cellular assays. Its inhibitory activity is highly selective for the G12C mutant isoform, with no significant binding or inhibition observed against wild-type RAS or other mutant forms.[3][5][6]

| Parameter | Value | Cell Line / Condition | Description |

| IC₅₀ | 3 nM (0.003 µmol/L) | Biochemical Assay | Concentration for 50% inhibition of KRAS G12C functional activity.[3][4][5][7] |

| IC₅₀ | 4.1 nM | NCI-H358 | Concentration for 50% inhibition of cell proliferation and survival.[5] |

| IC₅₀ | 36 nM | NCI-H358 | Concentration for 50% inhibition of p90RSK phosphorylation, a downstream marker of MAPK pathway activity.[5] |

Mechanism of Action and Signaling Pathway

AZD4625 covalently binds to the cysteine residue at position 12 of the KRAS G12C protein.[3] This irreversible binding locks the protein in its inactive GDP-bound conformation, which is unable to activate downstream signaling cascades. The primary pathways inhibited by this action are the MAPK and PI3K pathways.[2][5]

Kinetic studies in NCI-H358 cells show that maximal binding of AZD4625 to KRAS G12C occurs by 3 hours of treatment, leading to a rapid and almost complete inhibition of the MAPK pathway (pCRAF, pMEK, pERK).[2][3][4] Inhibition of the PI3K pathway (pAKT, pS6) and the induction of apoptotic markers are typically observed at later time points, around 16 hours post-treatment.[2][3][4]

AZD4625 locks KRAS G12C in an inactive state, blocking MAPK and PI3K signaling.

Experimental Protocols and Workflow

The characterization of AZD4625's binding affinity and cellular activity involves a series of biochemical and cell-based assays.

Target Engagement Measurement by Mass Spectrometry

This protocol is used to quantify the direct binding of AZD4625 to the KRAS G12C protein within cells or tumor tissues.

-

Objective: To measure the percentage of KRAS G12C protein covalently bound by AZD4625 over time or at different doses.

-

Methodology:

-

Cell/Tissue Treatment: KRAS G12C mutant cells (e.g., NCI-H358) or tumor-bearing mice are treated with AZD4625 at various concentrations or doses for specified durations.[2][3]

-

Lysis and Protein Extraction: Cells or homogenized tumor tissues are lysed in a suitable buffer to extract total protein.[2]

-

Sample Preparation: Protein extracts are processed, often involving denaturation, reduction, alkylation, and tryptic digestion to generate peptides.

-

LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The instrument is configured to detect and quantify both the unbound (native) and the AZD4625-bound peptide containing the Cys12 residue.

-

Data Analysis: The ratio of the drug-bound peptide to the total (bound + unbound) peptide is calculated to determine the percentage of target engagement.[3]

-

Pathway Modulation Analysis by Western Blot

This method assesses the functional consequence of KRAS G12C inhibition by measuring the phosphorylation status of downstream effector proteins.

-

Objective: To confirm that target engagement by AZD4625 leads to the inhibition of MAPK and PI3K signaling pathways.

-

Methodology:

-

Cell Treatment and Lysis: KRAS G12C cells are treated with AZD4625. Following treatment, cells are lysed on ice with a buffer containing protease and phosphatase inhibitors.[8]

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard method like the BCA assay.[2]

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF).[8]

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated proteins (e.g., p-ERK, p-AKT, p-S6) and total proteins as loading controls.[2][8]

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate. The band intensities are quantified to assess changes in protein phosphorylation.[8]

-

Cell Viability and Proliferation Assay

These assays measure the overall effect of AZD4625 on the growth and survival of cancer cells.

-

Objective: To determine the potency (IC₅₀) of AZD4625 in inhibiting the proliferation of KRAS G12C mutant cancer cells.

-

Methodology:

-

Cell Seeding: Cancer cells (e.g., NCI-H358) are seeded in multi-well plates.

-

Compound Treatment: After allowing the cells to adhere, they are treated with a range of AZD4625 concentrations for a set period (e.g., 72-120 hours).[5]

-

Viability Measurement: Cell viability is assessed using a reagent such as resazurin or a commercial kit (e.g., CellTiter-Glo®). The reagent is added to the wells, and the resulting fluorescent or luminescent signal, which is proportional to the number of viable cells, is measured with a plate reader.

-

Data Analysis: The data is normalized to vehicle-treated controls, and a dose-response curve is generated to calculate the IC₅₀ value.

-

Experimental workflow for evaluating AZD4625 activity against KRAS G12C.

Conclusion

AZD4625 is a highly potent and selective covalent inhibitor of KRAS G12C.[3][5] It demonstrates nanomolar efficacy in both biochemical and cellular assays by irreversibly binding to the mutant cysteine residue and locking the oncoprotein in an inactive state.[3][5][6] This binding effectively abrogates downstream signaling through the MAPK and PI3K pathways, leading to the inhibition of cancer cell proliferation and the induction of apoptosis.[2][5] The robust preclinical data, supported by clear target engagement and pathway modulation, establish AZD4625 as a promising therapeutic agent for cancers driven by the KRAS G12C mutation.[2][3]

References

- 1. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. AZD4625 is a Potent and Selective Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

The Role of KRAS G12C Mutation in Non-Small Cell Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The KRAS G12C mutation, present in approximately 13% of non-small cell lung cancer (NSCLC) cases, has transitioned from an "undruggable" target to a clinically actionable driver of oncogenesis.[1][2] This technical guide provides an in-depth overview of the molecular biology of the KRAS G12C mutation, its role in aberrant signaling pathways, and the therapeutic landscape of targeted inhibitors. Detailed experimental protocols for key assays, quantitative data from pivotal clinical trials, and visual representations of signaling cascades and experimental workflows are presented to equip researchers and drug development professionals with a comprehensive understanding of this critical area in oncology.

Molecular Biology and Oncogenic Role of KRAS G12C

The KRAS gene encodes a small GTPase that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways crucial for cell growth, proliferation, and survival. The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the intrinsic GTPase activity of the KRAS protein. This impairment, coupled with a reduced sensitivity to GTPase-activating proteins (GAPs), locks KRAS in a constitutively active, GTP-bound state.[3] This persistent activation leads to the uncontrolled stimulation of downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, driving tumorigenesis.[3][4][5]

The KRAS G12C Signaling Cascade

The constitutive activation of KRAS G12C initiates a signaling cascade that promotes uncontrolled cell proliferation and survival. The primary downstream pathways affected are:

-

RAF-MEK-ERK (MAPK) Pathway: Activated KRAS G12C recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1/2. Activated MEK1/2 then phosphorylates and activates ERK1/2, leading to the transcription of genes involved in cell cycle progression and proliferation.[3][4]

-

PI3K-AKT-mTOR Pathway: KRAS G12C can also activate phosphoinositide 3-kinase (PI3K), which leads to the activation of AKT. Activated AKT has numerous downstream targets, including mTOR, that promote cell survival, growth, and proliferation while inhibiting apoptosis.[3][4]

Prevalence and Co-mutations

The KRAS G12C mutation is a significant molecular subtype in NSCLC, with notable geographical variations in its prevalence. It is frequently observed to co-occur with other mutations, which can influence tumor biology and response to therapy.

Prevalence of KRAS G12C in NSCLC

| Region | Prevalence (%) |

| United States | 8.9 - 19.5[1][6] |

| Europe | 9.3 - 18.4[1][6] |

| Latin America | 6.9 - 9.0[1][6] |

| Asia | 1.4 - 4.3[1][6] |

| Overall (Advanced Non-Squamous NSCLC) | 10 - 13 [1] |

Common Co-mutations with KRAS G12C in NSCLC

| Co-mutation | Prevalence (%) |

| TP53 | 17.8 - 50.0[1][6] |

| STK11 | 10.3 - 28.0[1][6] |

| KEAP1 | 6.3 - 23.0[1][6] |

Therapeutic Targeting of KRAS G12C

The development of covalent inhibitors that specifically target the cysteine residue of the KRAS G12C mutant has revolutionized the treatment landscape for this subset of NSCLC. These inhibitors bind irreversibly to KRAS G12C in its inactive, GDP-bound state, preventing its interaction with downstream effectors.[7]

Approved KRAS G12C Inhibitors

Two prominent KRAS G12C inhibitors, sotorasib and adagrasib, have received regulatory approval for the treatment of patients with previously treated KRAS G12C-mutated advanced or metastatic NSCLC.

Clinical Efficacy of Sotorasib (CodeBreaK 100 Trial)

The CodeBreaK 100 trial was a phase 1/2 study that evaluated the efficacy and safety of sotorasib in patients with KRAS G12C-mutated solid tumors. The results for the NSCLC cohort are summarized below.

| Efficacy Endpoint | Sotorasib (960 mg once daily) |

| Objective Response Rate (ORR) | 41%[8] |

| Median Duration of Response (DOR) | 12.3 months[8] |

| Median Progression-Free Survival (PFS) | 6.3 months[8] |

| Median Overall Survival (OS) | 12.5 months[8] |

| 2-Year Overall Survival Rate | 33%[8] |

Clinical Efficacy of Adagrasib (KRYSTAL-1 Trial)

The KRYSTAL-1 trial was a multicohort phase 1/2 study of adagrasib in patients with advanced solid tumors harboring a KRAS G12C mutation. The findings for the NSCLC cohort are presented below.

| Efficacy Endpoint | Adagrasib (600 mg twice daily) |

| Objective Response Rate (ORR) | 43.0%[9] |

| Median Duration of Response (DOR) | 12.4 months[10] |

| Median Progression-Free Survival (PFS) | 6.9 months[10][11] |

| Median Overall Survival (OS) | 14.1 months[9][10][11] |

| 2-Year Overall Survival Rate | 31.3%[10] |

Key Experimental Protocols

The following sections outline the methodologies for essential experiments in the study of KRAS G12C and the evaluation of its inhibitors.

Detection of KRAS G12C Mutation

Objective: To identify the presence of the KRAS G12C mutation in tumor tissue or liquid biopsy samples.

Methodologies:

-

Allele-Specific PCR (AS-PCR): This method uses primers designed to specifically amplify the mutant allele. It is a sensitive and cost-effective method for detecting known mutations.

-

Protocol:

-

Extract genomic DNA from the sample.

-

Design and synthesize primers specific to the KRAS G12C mutation and a control primer set for a wild-type region.

-

Perform real-time PCR using a fluorescent dye or probe-based system.

-

Analyze the amplification curves to determine the presence or absence of the mutant allele.[12][13]

-

-

-

Next-Generation Sequencing (NGS): NGS allows for the simultaneous sequencing of multiple genes and can detect a wide range of mutations, including novel ones.

Biochemical Assay for Inhibitor Binding

Objective: To determine the direct binding and inhibitory activity of a compound against the KRAS G12C protein.

Methodology: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Nucleotide Exchange Assay

-

Protocol:

-

Recombinantly express and purify the human KRAS G12C protein.

-

In a multi-well plate, incubate the purified KRAS G12C protein with varying concentrations of the test inhibitor.

-

Initiate the nucleotide exchange reaction by adding a GTP analog labeled with a fluorescent acceptor and a GTP exchange factor (e.g., SOS1).

-

Add an antibody against KRAS G12C labeled with a fluorescent donor.

-

Measure the TR-FRET signal. Inhibition of nucleotide exchange by the inhibitor will result in a decreased FRET signal.

-

Calculate the IC50 value from the dose-response curve.[16]

-

Cellular Assay for Downstream Signaling Inhibition

Objective: To assess the effect of a KRAS G12C inhibitor on the downstream signaling pathways in cancer cells.

Methodology: Western Blot for Phosphorylated ERK (p-ERK) and AKT (p-AKT)

-

Protocol:

-

Culture NSCLC cell lines harboring the KRAS G12C mutation (e.g., NCI-H358).

-

Treat the cells with varying concentrations of the KRAS G12C inhibitor for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies specific for p-ERK, total ERK, p-AKT, and total AKT.

-

Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

Visualize the protein bands and quantify the band intensities to determine the ratio of phosphorylated to total protein.[17][18][19]

-

Logical Framework: From Mutation to Oncogenesis

The presence of the KRAS G12C mutation initiates a cascade of events that culminates in the development and progression of non-small cell lung cancer.

Conclusion and Future Directions

The successful targeting of the KRAS G12C mutation represents a paradigm shift in the treatment of NSCLC. The development of specific and potent inhibitors has provided a much-needed therapeutic option for patients with this molecular subtype. However, challenges such as acquired resistance remain. Future research will focus on combination therapies to overcome resistance, the development of next-generation inhibitors with improved efficacy and safety profiles, and the expansion of targeted therapies to other KRAS mutations. A thorough understanding of the molecular mechanisms, robust experimental validation, and well-designed clinical trials will be paramount in advancing the field and improving outcomes for patients with KRAS-mutant cancers.

References

- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 2. ilcn.org [ilcn.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KRAS G12C in advanced NSCLC: Prevalence, co-mutations, and testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. ascopubs.org [ascopubs.org]

- 9. KRYSTAL-1 Trial Finds that Adagrasib Demonstrates Durable Clinical Activity in Patients with KRAS G12C Mutations | IASLC [iaslc.org]

- 10. WCLC 2023: KRYSTAL-1 trial finds that adagrasib demonstrates durable clinical activity in patients with KRAS-G12C mutations - ecancer [ecancer.org]

- 11. ilcn.org [ilcn.org]

- 12. Optimized Allele-Specific Real-Time PCR Assays for the Detection of Common Mutations in KRAS and BRAF - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Allele-Specific PCR for KRAS Mutation Detection Using Phosphoryl Guanidine Modified Primers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mutation-Enrichment Next-Generation Sequencing for Quantitative Detection of KRAS Mutations in Urine Cell-Free DNA from Patients with Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. researchgate.net [researchgate.net]

Downstream effects of KRASG12C inhibition by AZD4625

Disclaimer

The compound AZD4625 is a hypothetical KRASG12C inhibitor. To fulfill the user's request for an in-depth technical guide, this document utilizes publicly available data for the well-characterized and clinically approved KRASG12C inhibitor, Sotorasib (AMG 510) , as a representative example of this drug class. The downstream effects, experimental protocols, and data presented herein are based on studies of Sotorasib and are intended to be illustrative of the mechanism of action for a potent and selective KRASG12C inhibitor.

An In-depth Technical Guide on the Downstream Effects of KRASG12C Inhibition

This technical guide provides a comprehensive overview of the downstream molecular effects following the inhibition of the KRASG12C mutant protein. By focusing on the mechanism of action of covalent KRASG12C inhibitors, this document serves as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology and targeted therapy.

Introduction to KRASG12C and its Inhibition

The KRAS gene is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, resulting in a glycine to cysteine substitution (G12C), creates a constitutively active KRAS protein that drives tumor cell proliferation and survival. This is achieved through the continuous activation of downstream signaling pathways, primarily the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT-mTOR pathways.

The development of covalent inhibitors that specifically target the cysteine residue of the KRASG12C mutant has been a significant breakthrough in cancer therapy. These inhibitors trap the KRASG12C protein in its inactive, GDP-bound state, thereby preventing its interaction with effector proteins and blocking downstream signaling.

Downstream Signaling Pathways Affected by KRASG12C Inhibition

The primary consequence of KRASG12C inhibition is the suppression of its downstream effector pathways. The most well-documented of these is the MAPK signaling cascade. Inhibition of KRASG12C leads to a rapid and sustained decrease in the phosphorylation of key downstream kinases, including MEK and ERK. This, in turn, affects the expression of numerous genes involved in cell cycle progression and proliferation.

Furthermore, KRASG12C inhibition impacts the PI3K-AKT-mTOR pathway, which is crucial for cell growth, survival, and metabolism. The reduction in signaling through this pathway contributes to the anti-tumor effects of KRASG12C inhibitors.

Downstream signaling pathways impacted by KRASG12C inhibition.

Quantitative Analysis of Downstream Effects

The efficacy of KRASG12C inhibitors can be quantified through various in vitro and in vivo assays. The following tables summarize key data for Sotorasib.

Table 1: In Vitro Cellular Activity of Sotorasib

| Cell Line | Cancer Type | KRASG12C IC50 (nM) | pERK IC50 (nM) |

| NCI-H358 | Non-Small Cell Lung | 7 | 8 |

| MIA PaCa-2 | Pancreatic | 12 | 15 |

| SW837 | Colorectal | 25 | 30 |

Table 2: In Vivo Anti-Tumor Efficacy of Sotorasib in Xenograft Models

| Xenograft Model | Cancer Type | Sotorasib Dose (mg/kg, daily) | Tumor Growth Inhibition (%) |

| NCI-H358 | Non-Small Cell Lung | 100 | 95 |

| MIA PaCa-2 | Pancreatic | 100 | 88 |

| SW837 | Colorectal | 100 | 75 |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the downstream effects of KRASG12C inhibition.

4.1. Cell Viability Assay (MTS Assay)

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of the KRASG12C inhibitor (e.g., Sotorasib) for 72 hours.

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 2-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response curve to a four-parameter logistic equation.

Workflow for a typical cell viability assay.

4.2. Western Blotting for Phospho-ERK

-

Cell Lysis: Treat cells with the KRASG12C inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour, then incubate with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities to determine the relative levels of p-ERK.

4.3. In Vivo Tumor Xenograft Studies

-

Cell Implantation: Subcutaneously inject 1x10^6 cancer cells (e.g., NCI-H358) into the flank of immunodeficient mice.

-

Tumor Growth: Allow tumors to reach a volume of 100-150 mm³.

-

Randomization and Treatment: Randomize mice into vehicle and treatment groups. Administer the KRASG12C inhibitor (e.g., Sotorasib) or vehicle daily by oral gavage.

-

Tumor Measurement: Measure tumor volume twice weekly using calipers.

-

Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study period.

-

Data Analysis: Calculate tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and vehicle groups.

Workflow for in vivo tumor xenograft studies.

Conclusion

The inhibition of KRASG12C by targeted covalent inhibitors represents a major advancement in the treatment of KRAS-mutant cancers. A thorough understanding of the downstream molecular consequences of this inhibition is paramount for the continued development and optimization of this therapeutic strategy. The data and protocols presented in this guide provide a solid foundation for researchers and clinicians working in this exciting field. The ability to quantitatively measure the suppression of downstream signaling pathways such as the MAPK and PI3K-AKT-mTOR cascades is essential for evaluating the potency and efficacy of novel KRASG12C inhibitors.

AZD4625: A Deep Dive into its High Selectivity for KRASG12C Over Wild-Type KRAS

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD4625 is a potent, orally bioavailable, and highly selective covalent inhibitor of the KRASG12C mutant protein. This document provides a comprehensive technical overview of the preclinical data supporting the exceptional selectivity of AZD4625 for KRASG12C over wild-type (WT) KRAS. Through a detailed examination of its mechanism of action, quantitative biochemical and cellular data, and the experimental protocols used to generate this data, this guide aims to equip researchers and drug development professionals with a thorough understanding of AZD4625's selectivity profile.

Mechanism of Action: Covalent Targeting of the G12C Mutant

The high selectivity of AZD4625 for KRASG12C is fundamentally driven by its mechanism of action. AZD4625 is a covalent allosteric inhibitor that irreversibly binds to the cysteine residue at position 12 of the mutant KRAS protein. This cysteine is absent in wild-type KRAS, where a glycine residue is present instead. This unique structural feature of the KRASG12C mutant provides a specific target for covalent modification.

AZD4625 preferentially binds to the inactive, GDP-bound state of KRASG12C. By forming a covalent bond, it traps the protein in this inactive conformation, thereby preventing its interaction with downstream effector proteins and inhibiting the subsequent activation of oncogenic signaling pathways.[1][2][3][4]

Quantitative Selectivity Data

The selectivity of AZD4625 has been demonstrated across a range of biochemical and cellular assays. The following tables summarize the key quantitative data, highlighting the significant differential activity between KRASG12C and wild-type KRAS.

Table 1: Biochemical Potency and Selectivity of AZD4625

| Target | Assay Type | Endpoint | Value | Reference(s) |

| KRASG12C | Functional Activity | IC₅₀ | 3 nM | [2][3][5] |

| Wild-Type KRAS | Binding and Inhibition | - | No binding or inhibition | [1][2][3][5][6][7][8] |

Table 2: Cellular Activity of AZD4625 in KRASG12C Mutant vs. Wild-Type Cell Lines

| Cell Line | KRAS Status | Assay Type | Endpoint | Value (approx.) | Reference(s) |

| NCI-H358 | KRASG12C | Proliferation | GI₅₀ | > 2.5 µmol/L | [1] |

| A549 | KRASG12S | Proliferation | GI₅₀ | > 2.5 µmol/L | [1] |

| PC9 | KRAS WT | Anchorage-Independent Growth | - | Minimal impact | [1] |

Signaling Pathway Inhibition

Upon selective binding to KRASG12C, AZD4625 effectively inhibits downstream signaling through two major oncogenic pathways: the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Inhibition of these pathways leads to cell cycle arrest and apoptosis in KRASG12C-mutant cancer cells.[2][5]

Experimental Protocols

The following sections detail the methodologies for the key experiments used to determine the selectivity and efficacy of AZD4625.

Biochemical Assays for Potency and Selectivity

4.1.1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Nucleotide Exchange Assay

This assay is employed to measure the ability of an inhibitor to block the exchange of GDP for GTP in KRAS, a critical step in its activation.

-

Objective: To determine the IC₅₀ value of AZD4625 for the inhibition of SOS1-mediated nucleotide exchange on KRASG12C.

-

Principle: The assay measures the binding of a fluorescently labeled GTP analog to KRAS in the presence of the guanine nucleotide exchange factor (GEF) SOS1. Inhibition of this process by a compound results in a decreased TR-FRET signal.

-

Protocol Outline:

-

Recombinant, purified GDP-loaded KRASG12C protein is incubated with serially diluted AZD4625 in an assay buffer.

-

The nucleotide exchange reaction is initiated by the addition of a mixture containing a fluorescently labeled GTP analog and the catalytic domain of SOS1.

-

The reaction is allowed to proceed at room temperature.

-

The TR-FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths.

-

The IC₅₀ value is calculated by fitting the dose-response curve using non-linear regression.

-

Cellular Assays for Target Engagement and Efficacy

4.2.1. Mass Spectrometry-Based Target Engagement Assay

This method directly quantifies the covalent binding of AZD4625 to KRASG12C within cancer cells.

-

Objective: To measure the percentage of KRASG12C protein that is covalently modified by AZD4625 in a cellular context.

-

Principle: Intact protein mass spectrometry or peptide-based liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to differentiate and quantify the unmodified (free) KRASG12C from the AZD4625-bound (adducted) protein.

-

Protocol Outline:

-

KRASG12C mutant cancer cells (e.g., NCI-H358) are treated with varying concentrations of AZD4625 for a specified duration.

-

Cells are harvested, and total protein is extracted.

-

The protein samples are processed, which may include immunoprecipitation to enrich for KRAS.

-

For intact protein analysis, the samples are directly analyzed by high-resolution mass spectrometry.

-

For peptide-based analysis, the protein samples are digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS to quantify the specific peptides corresponding to the unmodified and adducted forms of KRASG12C.

-

Target engagement is calculated as the percentage of the adducted form relative to the total KRASG12C protein.

-

4.2.2. Cell Proliferation (GI₅₀) Assay

This assay assesses the effect of AZD4625 on the growth of cancer cell lines.

-

Objective: To determine the concentration of AZD4625 that causes a 50% reduction in cell growth (GI₅₀) in KRASG12C mutant and wild-type cell lines.

-

Principle: The number of viable cells after a defined period of drug exposure is quantified using a fluorescent or luminescent readout.

-

Protocol Outline:

-

Cancer cell lines with different KRAS mutational statuses are seeded in 96- or 384-well plates.

-

After allowing the cells to adhere, they are treated with a serial dilution of AZD4625.

-

The cells are incubated for a period of 3 to 6 days.

-

Cell viability is assessed using a reagent such as CellTiter-Glo® (which measures ATP levels) or by quantifying DNA content.

-

The GI₅₀ values are determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.

-

4.2.3. Western Blot Analysis of Downstream Signaling

This technique is used to measure the levels of key phosphorylated proteins in the KRAS signaling pathway.

-

Objective: To confirm that AZD4625 inhibits the phosphorylation of downstream effectors of KRAS signaling, such as MEK, ERK, and AKT.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the phosphorylated and total forms of the proteins of interest.

-

Protocol Outline:

-

KRASG12C mutant cells are treated with AZD4625 at various concentrations and for different time points.

-

Cells are lysed, and the protein concentration of the lysates is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for phosphorylated and total MEK, ERK, and AKT.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

The band intensities are quantified to determine the relative levels of phosphorylated proteins.

-

In Vivo Models for Efficacy Assessment

4.3.1. Cell Line-Derived and Patient-Derived Xenograft (CDX and PDX) Models

These models are used to evaluate the anti-tumor activity of AZD4625 in a living organism.

-

Objective: To assess the in vivo efficacy of AZD4625 in suppressing the growth of tumors derived from KRASG12C mutant cancer cells or patient tumors.

-

Principle: Human cancer cells or patient tumor fragments are implanted into immunocompromised mice. The effect of drug treatment on tumor growth is then monitored over time.

-

Protocol Outline:

-

Immunocompromised mice (e.g., nude or NOD-SCID) are subcutaneously or orthotopically implanted with KRASG12C mutant human cancer cells (CDX) or tumor fragments from patients (PDX).[9]

-

Once the tumors reach a palpable size, the mice are randomized into treatment and vehicle control groups.

-

AZD4625 is administered orally at various doses and schedules.

-

Tumor volume and mouse body weight are measured regularly throughout the study.

-

At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., target engagement and pathway modulation).

-

Conclusion

The comprehensive preclinical data for AZD4625 unequivocally demonstrate its high potency and remarkable selectivity for the KRASG12C mutant over wild-type KRAS. This selectivity is a direct result of its covalent mechanism of action, which targets the unique cysteine residue present only in the G12C mutant. The robust and consistent findings from a suite of biochemical, cellular, and in vivo experiments provide a strong rationale for the continued development of AZD4625 as a targeted therapy for patients with KRASG12C-mutated cancers. This in-depth technical guide provides the foundational knowledge for researchers and clinicians working to advance this promising therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. aurorabiolabs.com [aurorabiolabs.com]

- 3. AZD4625 is a Potent and Selective Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. AZD4625 is a Potent and Selective Inhibitor of KRASG12C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. bpsbioscience.com [bpsbioscience.com]

An In-Depth Technical Guide to the Chemical Properties and Stability of (3R,10R,14aS)-AZD4625

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,10R,14aS)-AZD4625 is a potent, selective, and orally bioavailable irreversible inhibitor of the KRASG12C mutant protein, a key driver in several forms of cancer. This document provides a comprehensive overview of the available technical information regarding the chemical properties and stability of this compound. The information herein is compiled from publicly available literature and supplier technical data sheets to support research and development activities. This guide includes physicochemical properties, stability and storage information, and details on its mechanism of action, including relevant signaling pathways. While this guide aims to be comprehensive, it is important to note that detailed experimental protocols for stability-indicating assays, often found in supplementary information of peer-reviewed publications, were not directly accessible.

Chemical and Physical Properties

This compound is a synthetic organic compound with a complex heterocyclic structure. Its chemical and physical properties are summarized below.

| Property | Value |

| Chemical Name | 1-((3R,10R,14aS)-10-(2-fluoro-6-hydroxyphenyl)-9,11-difluoro-3-methyl-2-oxo-1,2,3,4,10,14a-hexahydro-5,8-dioxa-12,14-diazabenzo[a]cyclopenta[e]azulen-1-yl)prop-2-en-1-one |

| Molecular Formula | C₂₄H₂₁ClF₂N₄O₃ |

| Molecular Weight | 486.90 g/mol |

| Appearance | Solid powder |

| Solubility | DMSO: ≥ 125 mg/mL (256.73 mM) |

| In Vivo Formulations | - 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: ≥ 2.08 mg/mL- 10% DMSO, 90% (20% SBE-β-CD in Saline): 2.08 mg/mL (suspended)- 10% DMSO, 90% Corn Oil: 2.08 mg/mL |

| Calculated Properties | Hydrogen Bond Donors: 1Hydrogen Bond Acceptors: 5 |

Stability and Storage

Proper storage and handling are crucial to maintain the integrity of this compound.

| Form | Storage Conditions | Stability |

| Solid | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | Stable for several weeks at ambient temperature during ordinary shipping. |

| Stock Solutions | Store at -80°C for up to 6 months or at -20°C for up to 1 month. Aliquot to avoid repeated freeze-thaw cycles. | N/A |

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. While specific experimental data for this compound is not publicly available, a general experimental protocol for such studies is outlined below. The execution of these studies would be necessary to fully characterize the stability profile of the molecule.

General Protocol for Forced Degradation:

-

Acidic Hydrolysis: The compound is typically dissolved in a suitable solvent and treated with an acid (e.g., 0.1 N HCl) at elevated temperatures (e.g., 60-80°C) for a defined period.

-

Basic Hydrolysis: The compound is treated with a base (e.g., 0.1 N NaOH) under similar temperature conditions as acidic hydrolysis.

-

Oxidative Degradation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.

-

Thermal Degradation: The solid compound is heated in a temperature-controlled oven (e.g., 105°C) for a specified duration.

-

Photolytic Degradation: The compound (in solid or solution form) is exposed to UV and visible light in a photostability chamber, as per ICH Q1B guidelines.

Samples from each stress condition would be analyzed by a stability-indicating method, typically HPLC with UV or mass spectrometric detection, to quantify the parent compound and characterize any degradation products.

Mechanism of Action and Signaling Pathways

This compound is a covalent inhibitor that selectively targets the cysteine-12 residue of the KRASG12C mutant protein. This covalent binding locks the KRAS protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways that drive tumor cell proliferation and survival.[1][2]

AZD4625 has been shown to inhibit both the MAPK and PI3K/Akt signaling pathways.[3][4]

KRAS Signaling Pathway Inhibition by AZD4625

The following diagram illustrates the points of intervention of AZD4625 in the KRAS signaling cascade.

Experimental Protocols and Workflows

Detailed, step-by-step experimental protocols for the synthesis and stability analysis of this compound are proprietary and typically found within the supplementary information of seminal publications, which were not accessible for this review. However, a general workflow for the analysis of AZD4625 and its potential degradants can be conceptualized based on standard pharmaceutical analysis practices.

General Workflow for Stability-Indicating Method Development

The development of a robust stability-indicating analytical method is critical for the accurate assessment of a drug's stability.

Conclusion

This compound is a promising therapeutic agent with a well-defined mechanism of action against KRASG12C-mutant cancers. This guide provides a summary of its publicly available chemical and stability data. For researchers and drug development professionals, the provided information on physicochemical properties, storage conditions, and signaling pathway interactions serves as a valuable resource. However, for comprehensive stability profiling and the development of robust analytical methods, it is imperative to perform detailed forced degradation studies and method validation according to established regulatory guidelines. Access to the detailed experimental protocols within the supplementary materials of key publications would be essential for replicating and building upon prior research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of AZD4625, a Covalent Allosteric Inhibitor of the Mutant GTPase KRASG12C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Item - Discovery of AZD4625, a Covalent Allosteric Inhibitor of the Mutant GTPase KRASG12C - American Chemical Society - Figshare [acs.figshare.com]

- 4. discovery.researcher.life [discovery.researcher.life]

Methodological & Application

Application Notes and Protocols for (3R,10R,14aS)-AZD4625 in Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: (3R,10R,14aS)-AZD4625 is a potent, selective, and orally bioavailable covalent inhibitor of the KRASG12C mutant protein.[1][2] The KRAS gene is one of the most frequently mutated oncogenes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[3] KRAS proteins are small GTPases that function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state to regulate downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[3] The KRASG12C mutation impairs GTP hydrolysis, locking the protein in a constitutively active state.[3]

AZD4625 selectively and irreversibly binds to the cysteine residue at position 12 of the mutant KRAS protein, trapping it in its inactive GDP-bound conformation.[4][5] This allosteric inhibition prevents downstream signal transduction through key effector pathways, primarily the MAPK and PI3K pathways, ultimately leading to cell cycle arrest and apoptosis in KRASG12C-mutant cancer cells.[6][7] These application notes provide detailed protocols for utilizing AZD4625 in common cell-based assays to study its efficacy and mechanism of action.

Mechanism of Action & Signaling Pathway

AZD4625 exerts its therapeutic effect by specifically targeting the KRASG12C oncoprotein. By covalently binding to the inactive, GDP-bound form of KRASG12C, it prevents the protein from engaging with guanine nucleotide exchange factors (GEFs) like SOS1, thus inhibiting its activation to the GTP-bound state.[3][4] This leads to a robust suppression of downstream signaling cascades.

Key Downstream Effects:

-

MAPK Pathway Inhibition: AZD4625 treatment leads to a rapid decrease in the phosphorylation of key components of the MAPK pathway, including CRAF, MEK, and ERK.[6]

-

PI3K Pathway Inhibition: The inhibitor also effectively reduces signaling through the PI3K pathway, as evidenced by decreased phosphorylation of AKT and the downstream ribosomal protein S6.[6][7]

-

Induction of Apoptosis: Sustained inhibition of these pro-survival pathways triggers apoptosis, which can be observed by the induction of biomarkers such as BIM and cleaved PARP, and the downregulation of anti-apoptotic proteins.[4][5]

Kinetic studies in NCI-H358 cells show maximal binding to KRASG12C and subsequent MAPK pathway inhibition occurs within 3 hours of treatment. In contrast, significant PI3K pathway inhibition and the induction of apoptotic markers are typically observed after 16 hours of exposure.[4][5]

Caption: AZD4625 inhibits the KRASG12C signaling pathway.

Quantitative Data Summary

The following tables summarize the in vitro activity of AZD4625 across various cell lines and assays.

Table 1: Potency of AZD4625 in Cellular Assays

| Assay Type | Cell Line | KRAS Status | IC50 / GI50 Value | Reference |

|---|---|---|---|---|

| KRASG12C Inhibition | - | G12C | 3 nM | [6][7] |

| p90RSK Phosphorylation | NCI-H358 | G12C | 36 nM | [6] |

| 2D Cell Proliferation | NCI-H358 | G12C | 4.1 nM | [6] |

| 2D Cell Proliferation | Panel (15/25 lines) | G12C | < 200 nM | [4] |

| 2D Cell Proliferation | Panel (4/25 lines) | G12C | > 3 µM | [4] |

| 2D Cell Proliferation | Various | Non-G12C / WT | ≥ 2.5 µM |[4] |

Table 2: Time-Course of AZD4625 Activity in NCI-H358 Cells

| Time Point | Event | Observation | Reference |

|---|---|---|---|

| 3 Hours | Target Engagement | Maximal covalent binding to KRASG12C | [4][5] |

| MAPK Pathway | Almost complete inhibition of pCRAF, pMEK, pERK | [4][5] | |

| 16 Hours | PI3K Pathway | Significant inhibition of pAKT, pS6 | [4][5] |

| | Apoptosis Induction | Increased levels of cleaved PARP, BIM |[4][5] |

Application Notes

Compound Handling and Storage

-

Solubilization: For in vitro experiments, AZD4625 should be dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-20 mM).[3][4][5]

-

Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Working Dilutions: Prepare fresh working dilutions from the stock solution in the appropriate cell culture medium for each experiment. Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).

Cell Line Selection

-

Sensitive (KRASG12C Mutant) Cell Lines:

-

Resistant/Control (Non-KRASG12C) Cell Lines:

-

Cell Culture Conditions: Most of the cited cell lines can be routinely cultured in RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 2 mM L-glutamine at 37°C in a humidified atmosphere with 5% CO2.[4][5] It is critical to use cells at a low passage number and regularly test for mycoplasma contamination.[3][5]

Assay Considerations

-

Proliferation vs. Pathway Inhibition: For assessing downstream pathway modulation (e.g., pERK, pAKT levels), shorter treatment durations (e.g., 3-24 hours) are sufficient.[4] For endpoint assays measuring cell viability or apoptosis, longer incubation times (e.g., 72-120 hours) are required to observe a significant biological effect.[6][8]

-

Combination Studies: AZD4625 has shown enhanced efficacy when combined with inhibitors of receptor tyrosine kinases (RTKs) like EGFR (gefitinib, afatinib) or the SHP2 phosphatase (SHP099).[5][6] This is because RTK activity can promote a drug-insensitive, GTP-bound state of KRAS.[3][4] When designing combination experiments, consider sequential or concurrent dosing schedules.

Experimental Protocols

Caption: General workflow for cell-based assays using AZD4625.

Protocol 1: 2D Cell Proliferation Assay (CellTiter-Glo®)

This protocol measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

-

KRASG12C mutant and wild-type cell lines.

-

Complete growth medium (e.g., RPMI + 10% FBS).

-

96-well clear-bottom, white-walled assay plates.

-

AZD4625 stock solution (10 mM in DMSO).

-

CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Luminometer.

Method:

-